REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[S:10][C:9]2=[CH:11][N:12]=[CH:13][N:8]2[CH:7]=1)(=O)C>CO.C(=O)([O-])[O-].[K+].[K+]>[OH:4][CH2:5][C:6]1[S:10][C:9]2=[CH:11][N:12]=[CH:13][N:8]2[CH:7]=1 |f:2.3.4|
|
Name
|
2-acetoxymethylimidazo[5,1-b]thiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CN2C(S1)=CN=C2
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a silica gel column chromatograph
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CN2C(S1)=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |